molecular formula C5H7N3OS B2447510 6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one CAS No. 19804-00-3

6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one

Cat. No.: B2447510
CAS No.: 19804-00-3
M. Wt: 157.19
InChI Key: XLYWXDGAZVJZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids like DNA and RNA. This compound features an amino group, a methyl group, and a sulfanyl group attached to the pyrimidine ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable thiourea derivative and an α,β-unsaturated carbonyl compound, the reaction can proceed through nucleophilic addition and subsequent cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The amino and sulfanyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of biological pathways.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action for 6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The amino and sulfanyl groups could play crucial roles in binding to molecular targets, affecting the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-amino-2-thiouracil: Similar structure with a thiol group at the 2-position.

    5-methyl-2-thiouracil: Contains a methyl group at the 5-position and a thiol group at the 2-position.

    6-amino-5-methyluracil: Similar structure but lacks the sulfanyl group.

Uniqueness

6-amino-5-methyl-2-sulfanylpyrimidin-4(3H)-one is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-amino-5-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H4,6,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYWXDGAZVJZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.